molecular formula C5H11NO B147077 Piperidin-1-ol CAS No. 4801-58-5

Piperidin-1-ol

Cat. No. B147077
CAS RN: 4801-58-5
M. Wt: 101.15 g/mol
InChI Key: LKPFBGKZCCBZDK-UHFFFAOYSA-N
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Description

Piperidin-1-ol is a compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidin-1-ol specifically contains an alcohol functional group, making it a valuable starting material for various chemical syntheses due to the presence of a functional group that can be easily modified .

Synthesis Analysis

The synthesis of piperidin-1-ol derivatives can be achieved through various methods. For instance, 2-Piperidineethanol, a related compound, has been synthesized using both synthetic and enzymatic methods, highlighting its potential for enantioselective synthesis due to the stereocenter at position 2 of the piperidine skeleton . Additionally, novel bipodal and tripodal piperidin-4-ones, which can be reduced to piperidin-4-ols, have been synthesized using ultrasound-promoted synthesis and silica chloride, which acts as an effective supporting polymer .

Molecular Structure Analysis

The molecular structure of piperidin-1-ol derivatives has been extensively studied using various spectroscopic techniques. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using FT-IR, FT-Raman, UV-Vis, and NMR techniques, and its molecular structure was analyzed using Density Functional Theory (DFT) . Similarly, the structure of 1-(pyrazin-2-yl) piperidin-2-ol was determined using DFT calculations, which provided insights into the optimized geometry and vibrational bands of the compound .

Chemical Reactions Analysis

Piperidin-1-ol and its derivatives participate in a variety of chemical reactions. The compound has been used in the synthesis of various natural products and synthetic compounds, demonstrating its versatility in chemical reactions . Moreover, piperidin-1-ol derivatives have been involved in complex reactions such as the four-component, one-pot synthesis of highly substituted piperidines , and the diastereoselective intramolecular Diels-Alder reaction for the total synthesis of piperidine alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-1-ol derivatives are influenced by their molecular structure. The study of 1-Benzyl-4-(N-Boc-amino)piperidine revealed information about its HOMO-LUMO bandgap energy, electron excitation, and reactive sites through MEP energy surface and Fukui function descriptor analyses . The conformational analysis of 1-piperidineacetic acid provided insights into the stability of different conformers and the influence of water molecules on the stability of the zwitterionic form .

Scientific Research Applications

  • Modification of Nociception and Morphine Tolerance : Piperidin-1-ol derivatives, such as SB-612111, are studied for their potential in modifying nociception and reversing morphine tolerance. They act as antagonists for opiate receptor-like orphan receptors and have applications in chronic pain therapy and conditions involving thermal hyperalgesia (Zaratin et al., 2004).

  • Selective Estrogen Receptor Modulators (SERMs) : Piperidin-1-ol-based compounds have been synthesized and evaluated for their potential as SERMs, which could be beneficial in treating diseases like breast cancer (Yadav et al., 2011).

  • Enhancement of Antibiotic Efficacy : Piperidin-1-ol compounds like Piperine have been found to enhance the efficacy of antibiotics like ciprofloxacin against bacteria, including methicillin-resistant Staphylococcus aureus (Khan et al., 2006).

  • HIV Treatment : Novel piperidin-4-ol derivatives have been designed and synthesized for potential use in the treatment of HIV, showing CCR5 antagonistic activities (Weng et al., 2012).

  • Reversible Fluorescence Probes : Piperidin-1-ol derivatives are utilized in the development of reversible fluorescent probes for detecting redox cycles in biological systems, useful in cellular imaging and diagnostics (Wang et al., 2016).

  • Anti-Inflammatory and Immunosuppressive Agents : Piperidin-1-ol derivatives like DTCM-glutarimide have been studied for their anti-inflammatory properties and potential in suppressing graft rejection, indicating applications in transplant medicine and autoimmune diseases (Takeiri et al., 2011).

  • Antiangiogenic Effects in Medicinal Plants : Certain piperidin-3-ol alkaloids isolated from plants like Microcos paniculata show potential in inhibiting angiogenesis, which can be important in cancer treatment (Wu et al., 2022).

  • Eating Behavior and Anxiety Research : Compounds like 1-Boc-piperidine-4-carboxaldehyde have been studied for their effects on binge-eating behavior and anxiety, indicating potential applications in neuropsychiatric and eating disorders (Guzmán-Rodríguez et al., 2021).

  • Bioavailability Enhancement : Piperidin-1-ol compounds like Piperine are known to enhance the bioavailability of various drugs, possibly by altering membrane dynamics and increasing intestinal absorption (Khajuria et al., 2002).

  • Inhibition of Pathogenic Bacteria : Piperidine derivatives show potential in inhibiting the enteropathogenicity of bacteria like Salmonella typhimurium, indicating applications in antimicrobial therapy (Köhler et al., 2002).

Safety And Hazards

While specific safety and hazards information for Piperidin-1-ol is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

1-hydroxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPFBGKZCCBZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063611
Record name N-Hydroxypiperidine
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Molecular Weight

101.15 g/mol
Source PubChem
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Physical Description

White hygroscopic fine crystals and fragments; [Sigma-Aldrich MSDS]
Record name N-Hydroxypiperidine
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Product Name

Piperidin-1-ol

CAS RN

4801-58-5
Record name 1-Hydroxypiperidine
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Record name Piperidine, 1-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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